molecular formula C15H19NO2 B2413864 (5-butyl-2-methyl-1H-indol-3-yl)acetic acid CAS No. 95460-73-4

(5-butyl-2-methyl-1H-indol-3-yl)acetic acid

Cat. No. B2413864
CAS RN: 95460-73-4
M. Wt: 245.322
InChI Key: XSUPUGCRNVYONG-UHFFFAOYSA-N
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Description

“(5-butyl-2-methyl-1H-indol-3-yl)acetic acid” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a main role in cell biology and have applications in the treatment of various disorders in the human body .


Synthesis Analysis

Indole derivatives are ideal precursors for the synthesis of active molecules . Multicomponent reactions (MCRs) offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective . They can produce products with diverse functional groups .


Molecular Structure Analysis

The molecular structure of indole derivatives is complex and diverse . The indole nucleus is linked to an acetic acid (or a derivative) at the C3 carbon atom .


Chemical Reactions Analysis

Indole derivatives are involved in various chemical reactions . For instance, N-alkylanilines were used in excess to avoid the formation of bis(indolyl)alkanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. For instance, they can be crystalline colorless in nature with specific odors .

Mechanism of Action

The mechanism of action of indole derivatives is complex and varies depending on the specific derivative . For instance, indole-3-acetic acid induces caspase-8 and caspase-9, which results in caspase-3 activation and poly (adp-ribose) polymerases cleavage .

Safety and Hazards

Indole derivatives can be hazardous under certain conditions . For instance, they can cause skin corrosion/irritation and serious eye damage/eye irritation . They can also cause specific target organ toxicity .

Future Directions

The field of indole derivatives is ripe for further exploration . The investigation of novel methods of synthesis has attracted the attention of the chemical community . The construction of indoles as a moiety in selected alkaloids is a promising area of research .

properties

IUPAC Name

2-(5-butyl-2-methyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-3-4-5-11-6-7-14-13(8-11)12(9-15(17)18)10(2)16-14/h6-8,16H,3-5,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUPUGCRNVYONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)NC(=C2CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-butyl-2-methyl-1H-indol-3-yl)acetic acid

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